4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazin-2-one core substituted with a 5-ethylthiophen-2-yl sulfonyl group and a 5-fluoropyrimidin-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperazin-2-one core, followed by the introduction of the 5-ethylthiophen-2-yl sulfonyl group through sulfonylation reactions. The final step involves the attachment of the 5-fluoropyrimidin-2-yl group via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group acts as an electron-withdrawing group, enhancing the compound’s reactivity. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazin-2-one core provides structural stability and facilitates binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methylthiophen-2-yl)sulfonyl-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-(5-Propylthiophen-2-yl)sulfonyl-1-(5-bromopyrimidin-2-yl)piperazin-2-one
Uniqueness
4-[(5-Ethylthiophen-2-yl)sulfonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of the ethyl group on the thiophene ring and the fluorine atom on the pyrimidine ring. These substitutions confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-2-11-3-4-13(23-11)24(21,22)18-5-6-19(12(20)9-18)14-16-7-10(15)8-17-14/h3-4,7-8H,2,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIATQKCYRSBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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